molecular formula C13H7N3OS B2590497 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one CAS No. 50470-17-2

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one

Cat. No.: B2590497
CAS No.: 50470-17-2
M. Wt: 253.28
InChI Key: VBTWOLMIDGMNAP-UHFFFAOYSA-N
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Description

17-Thia-2,10,15-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one is a complex polycyclic heterocyclic compound characterized by a fused tetracyclic scaffold containing sulfur (thia) and nitrogen (triaza) heteroatoms. The structure comprises a 17-membered macrocycle with a ketone group at position 9, which influences its electronic properties and reactivity.

Properties

IUPAC Name

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3OS/c17-12-8-4-1-2-5-9(8)15-13-16(12)10-6-3-7-14-11(10)18-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTWOLMIDGMNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(N=CC=C4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form the desired tetracyclic structure . The reaction conditions typically involve the use of microwave irradiation and specific catalysts to facilitate the formation of the complex ring system.

Chemical Reactions Analysis

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related tetracyclic systems:

Compound Name Key Substituents/Features Synthesis Route Key Properties/Applications Reference
Target Compound : 17-Thia-2,10,15-triazatetracyclo[...]-9-one Thia (S) at position 15; triaza (N) at 2,10,15; ketone at 9 Likely multi-step cyclization and functionalization (similar to ) Potential bioactivity (hypothesized); electronic modulation via S and N heteroatoms
Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione Dione groups at 4 and 7; no sulfur Cyclocondensation of diketones with diamines (analogous to ) Enhanced electrophilicity due to diketones; possible chelating agent
8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-...-heptaen-11-one Diethylamino-propylamino side chain; phenyl at 13 Nucleophilic substitution on tetracyclic core (similar to ) Improved solubility via amine group; potential CNS targeting
8,13-Bis(4-fluorophenyl)-15-thia-...-heptaen-11-one Fluorophenyl groups at 8 and 13 Suzuki coupling or halogen exchange (inferred from ) Enhanced binding affinity (fluorine effect); possible kinase inhibition
10,15-Dihydroxy-14-methoxy-10-azatetracyclo[...]-11-one Hydroxy, methoxy, and azatetracyclic core Template-assisted cyclization (as in ) Hydrogen-bonding capacity; potential antimicrobial activity
13,14,15-Trimethoxy-10-azatetracyclo[...]-11-one Triple methoxy substitution Methoxylation of precursor (similar to ) Increased lipophilicity; metabolic stability in vivo

Key Comparative Insights

Electronic and Reactivity Profiles :

  • The target compound ’s thia group introduces electron-withdrawing effects, while its triaza nitrogen atoms contribute to π-π stacking and hydrogen-bonding interactions. In contrast, the dione groups in the tetraene-4,7-dione analog () enhance electrophilicity, making it more reactive toward nucleophiles .
  • Fluorophenyl-substituted derivatives () exhibit stronger binding to aromatic pockets in proteins due to fluorine’s electronegativity and hydrophobic effects, a feature absent in the target compound .

Synthetic Complexity :

  • The synthesis of the target compound likely involves macrocyclic ring closure and functional group installation, akin to the multi-step protocols in (e.g., column chromatography for purification) .
  • Methoxy- and hydroxy-substituted analogs (–9) require milder conditions for functionalization, avoiding sulfur incorporation challenges .

Biological Activity

The compound 17-thia-2,10,15-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,11(16),12,14-heptaen-9-one is a complex organic molecule with significant biological interest due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Structural Characteristics

The compound features a tetracyclic structure characterized by the presence of sulfur and nitrogen atoms integrated into its framework. This unique arrangement contributes to its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., breast cancer and leukemia) show that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanism Insights : The compound appears to modulate signaling pathways related to cell cycle regulation and apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models.
  • Animal Models : In vivo studies indicate potential benefits in models of inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedKey Findings
AntimicrobialIn vitro assaysEffective against various bacterial strains
AnticancerCancer cell lines (e.g., MCF-7)Induces apoptosis; inhibits proliferation
Anti-inflammatoryCytokine assaysReduces pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Case Study on Anticancer Activity :
    • Researchers tested a derivative of the compound on human breast cancer cells.
    • Results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy against Staphylococcus aureus.
    • The compound exhibited an MIC (Minimum Inhibitory Concentration) of 20 µg/mL.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action : Studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • Synergistic Effects : Some studies indicate that combining this compound with other agents enhances its biological activity.

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